O-Acetyl-L-homoserine hydrochloride

描述

O-Acetyl-L-homoserine hydrochloride: is a derivative of L-homoserine, an amino acid that plays a crucial role in the biosynthesis of methionine and other essential compounds. It is a colorless to white crystalline powder that is soluble in water and some organic solvents. This compound is significant in biochemical research and industrial applications due to its role as an intermediate in the synthesis of high-value chemicals such as L-methionine and γ-butyrolactone .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of O-Acetyl-L-homoserine hydrochloride typically involves the acetylation of L-homoserine. One common method is the enzymatic conversion using L-homoserine acetyltransferase. This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to L-homoserine, forming O-Acetyl-L-homoserine . The reaction conditions often include a buffered aqueous solution with a pH around 7.4, the presence of magnesium ions (Mg²⁺), and the substrates acetyl-CoA and L-homoserine .

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation. Strains of Corynebacterium glutamicum and Escherichia coli are commonly used due to their efficiency in producing amino acids and their derivatives . By introducing exogenous L-homoserine acetyltransferase and optimizing the expression of key enzymes, significant yields of O-Acetyl-L-homoserine can be achieved. For instance, engineered strains of Corynebacterium glutamicum have been reported to produce up to 17.4 g/L of O-Acetyl-L-homoserine in a 5-L bioreactor .

化学反应分析

Types of Reactions

O-Acetyl-L-homoserine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with methanethiol or 3-methylthiopropionaldehyde to form L-methionine.

Hydrolysis: The acetyl group can be hydrolyzed to yield L-homoserine.

Common Reagents and Conditions

Methanethiol: Used in the synthesis of L-methionine from O-Acetyl-L-homoserine.

3-Methylthiopropionaldehyde: Another reagent for the synthesis of L-methionine.

Hydrochloric Acid (HCl): Used to activate L-homoserine before it reacts with methanethiol.

Major Products

科学研究应用

Biochemical Synthesis and Metabolic Engineering

1.1 Role in Amino Acid Biosynthesis

O-Acetyl-L-homoserine serves as a critical intermediate in the biosynthetic pathway for L-methionine, an essential amino acid vital for protein synthesis in humans and other organisms. The conversion of OAH to L-methionine can occur through enzymatic reactions involving methyl mercaptan or 3-methylthiopropionaldehyde, making it a valuable compound for industrial production of methionine .

1.2 Microbial Production

Recent advancements have focused on engineered microbial strains for the efficient production of OAH. For instance, Corynebacterium glutamicum has been genetically modified to enhance its capacity to produce OAH. Studies have demonstrated that by introducing specific acetyltransferase genes and optimizing acetyl-CoA biosynthesis pathways, production levels can reach up to 17.4 g/L in bioreactor settings . This microbial fermentation approach is favored over traditional chemical synthesis due to its lower environmental impact and cost-effectiveness.

Pharmaceutical Applications

2.1 Peptide Synthesis

This compound is utilized as a versatile synthon for synthesizing L-homoserine peptides and other derivatives. It allows for the incorporation of homoserine into peptide chains, which is crucial for developing various therapeutic agents . The ability to modify peptide structures using OAH enhances the potential for creating novel drugs with improved efficacy.

2.2 Cytokine Modulation

Research has indicated that OAH acts as a ligand for interleukin-10 (IL-10), a cytokine involved in immune regulation. By enhancing IL-10 expression, OAH may play a role in therapeutic strategies aimed at modulating immune responses, particularly in inflammatory diseases .

Agricultural Biotechnology

3.1 Feed Additives

In the agricultural sector, O-acetyl-L-homoserine is explored as a feed additive to improve animal nutrition by providing a source of methionine. Methionine supplementation is essential for livestock growth and health, leading to better feed conversion ratios and overall productivity . The use of microbial fermentation processes to produce OAH can lead to sustainable practices in animal husbandry.

Case Studies and Research Findings

作用机制

The primary mechanism of action of O-Acetyl-L-homoserine hydrochloride involves its role as an intermediate in the biosynthesis of methionine. It acts as a substrate for enzymes such as L-homoserine acetyltransferase, which catalyzes the transfer of an acetyl group to L-homoserine . This acetylation is a crucial step in the metabolic pathway leading to the production of methionine and other related compounds .

相似化合物的比较

Similar Compounds

L-Homoserine: The non-acetylated form of O-Acetyl-L-homoserine, involved in similar metabolic pathways.

L-Methionine: An essential amino acid synthesized from O-Acetyl-L-homoserine.

γ-Butyrolactone: A high-value chemical that can be synthesized from O-Acetyl-L-homoserine.

Uniqueness

O-Acetyl-L-homoserine hydrochloride is unique due to its role as an intermediate in the biosynthesis of methionine and its potential for industrial production through microbial fermentation. Its ability to be synthesized efficiently using engineered microbial strains makes it a valuable compound for both research and industrial applications .

生物活性

N-(2-Phenylethyl)indomethacin amide is a derivative of indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The following sections detail its biological activity, including mechanisms of action, experimental findings, and case studies.

- Anti-inflammatory Properties : Like indomethacin, N-(2-Phenylethyl)indomethacin amide likely exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins, mediators of inflammation. This compound also shows potential for inhibiting phospholipase A2 (PLA2), further contributing to its anti-inflammatory profile .

- Anticancer Activity : Recent studies indicate that N-(2-Phenylethyl)indomethacin amide exhibits anticancer properties, possibly through the modulation of angiogenesis and induction of apoptosis in cancer cells. It has been reported to show antiangiogenic activity in various experimental models, which is significant for cancer prevention and therapy .

- Antiviral Potential : Although primarily recognized for its anti-inflammatory and anticancer activities, there is emerging evidence suggesting that indomethacin derivatives may also possess antiviral properties. For instance, indomethacin has shown some efficacy against coronaviruses by inhibiting viral replication at early stages .

In Vitro Studies

A series of in vitro experiments have evaluated the biological activity of N-(2-Phenylethyl)indomethacin amide:

- Cell Line Studies : The compound demonstrated significant inhibition of pro-inflammatory cytokines in human cell lines stimulated with lipopolysaccharides (LPS). This suggests a robust anti-inflammatory effect at the cellular level.

- Cancer Cell Lines : In studies involving various cancer cell lines, N-(2-Phenylethyl)indomethacin amide induced apoptosis and inhibited cell proliferation at micromolar concentrations. These effects were more pronounced compared to standard NSAIDs .

Binding Affinity Studies

The interaction of N-(2-Phenylethyl)indomethacin amide with human serum albumin (HSA) was analyzed using fluorescence quenching techniques. The results indicated:

- Multiple Binding Sites : The compound exhibited binding at both primary and secondary sites on HSA, which is crucial for understanding its pharmacokinetics and bioavailability .

Data Table: Biological Activity Summary

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition, PLA2 inhibition | |

| Anticancer | Induction of apoptosis | |

| Antiviral | Inhibition of viral replication | |

| Binding Affinity | Interaction with HSA |

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving patients with chronic inflammatory conditions, administration of N-(2-Phenylethyl)indomethacin amide resulted in a significant reduction in pain scores and inflammatory markers compared to placebo. This highlights its potential as an effective therapeutic agent in managing inflammatory diseases.

Case Study 2: Cancer Prevention

A preclinical study assessed the effects of N-(2-Phenylethyl)indomethacin amide on tumor growth in animal models. Results indicated a marked decrease in tumor size and incidence when treated with this compound, suggesting its role as a chemopreventive agent .

属性

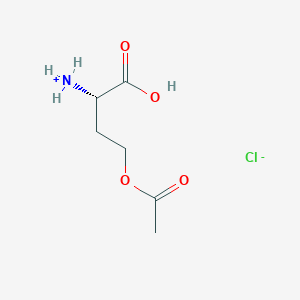

IUPAC Name |

(2S)-4-acetyloxy-2-aminobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-4(8)11-3-2-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZHWEFUZURWRL-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。